molecular formula C10H16ClNO B3422109 (±)-Ephedrine (hydrochloride) CAS No. 24221-86-1

(±)-Ephedrine (hydrochloride)

Cat. No.: B3422109
CAS No.: 24221-86-1
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-GHXDPTCOSA-N
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Description

(±)-Ephedrine (hydrochloride) is a synthetic compound derived from the naturally occurring alkaloid ephedrine. It is commonly used in medicine as a decongestant and bronchodilator. The compound is a sympathomimetic amine, which means it mimics the effects of the sympathetic nervous system. It is often used in the treatment of asthma, nasal congestion, and hypotension.

Mechanism of Action

Target of Action

The primary targets of Racephedrine hydrochloride, also known as 2-Methylamino-1-phenylpropan-2-ol hydrochloride, are the α- and β-adrenergic receptors . These receptors are G-protein-coupled receptors that play a crucial role in the sympathetic nervous system .

Mode of Action

Racephedrine hydrochloride acts as a non-selective agonist at α- and β-adrenergic receptors . The main therapeutic effect of this compound arises from its agonist action on β2-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP production . This increase in cyclic AMP production leads to smooth muscle relaxation, particularly in bronchial tissues .

Biochemical Pathways

The activation of β2-adrenergic receptors by Racephedrine hydrochloride triggers a cascade of biochemical reactions. The binding of the compound to these receptors stimulates the production of cyclic AMP, a secondary messenger that plays a key role in various cellular processes . The increase in cyclic AMP levels leads to the relaxation of bronchial smooth muscles, thereby alleviating symptoms of respiratory distress such as bronchospasm, wheezing, and chest tightness .

Pharmacokinetics

It is known that the compound’s stability can be affected by storage conditions and the presence of certain microorganisms .

Result of Action

The primary result of Racephedrine hydrochloride’s action is the relief of mild symptoms of intermittent asthma, including wheezing, chest tightness, and shortness of breath . This is achieved through the relaxation of bronchial smooth muscles, which improves airflow and reduces respiratory distress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Racephedrine hydrochloride. For instance, the presence of Escherichia coli in plasma and urine samples has been shown to negatively affect the stability of the compound . Furthermore, storage conditions, such as temperature, can also impact the stability of Racephedrine hydrochloride . Therefore, these factors should be carefully controlled to ensure the optimal efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylamino-1-phenylpropan-2-ol hydrochloride are not fully understood. It is known that it interacts with various enzymes and proteins. For instance, it has been found to have inhibitory effects on certain strains of Escherichia coli

Cellular Effects

The cellular effects of 2-Methylamino-1-phenylpropan-2-ol hydrochloride are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 2-Methylamino-1-phenylpropan-2-ol hydrochloride is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylamino-1-phenylpropan-2-ol hydrochloride have been observed to change over time. It has been found to remain stable in plasma for 48 hours at 37 °C, but shows a notable decrease of about 11% in stability when stored in urine for the same period and temperature . The decrease in stability reached its peak in the sixth month, reaching more than 30% and 70% of plasma and urine samples preserved at -20 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Ephedrine (hydrochloride) typically involves the reduction of ephedrone. One common method is the catalytic hydrogenation of ephedrone in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, (±)-Ephedrine (hydrochloride) is produced through a multi-step process that includes the extraction of ephedrine from plant sources, followed by chemical modification. The extracted ephedrine is converted to ephedrone, which is then reduced to (±)-Ephedrine (hydrochloride) using catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

(±)-Ephedrine (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Ephedrine can be oxidized to form ephedrone.

    Reduction: Ephedrone can be reduced to form ephedrine.

    Substitution: Ephedrine can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Ephedrone.

    Reduction: (±)-Ephedrine (hydrochloride).

    Substitution: Various N-alkylated derivatives of ephedrine.

Scientific Research Applications

(±)-Ephedrine (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of other compounds.

    Biology: Studied for its effects on the sympathetic nervous system.

    Medicine: Used in the treatment of asthma, nasal congestion, and hypotension.

    Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: Similar in structure and function but has a different stereochemistry.

    Phenylephrine: Another sympathomimetic amine used as a decongestant.

    Amphetamine: Shares structural similarities but has a more pronounced central nervous system stimulant effect.

Uniqueness

(±)-Ephedrine (hydrochloride) is unique in its balanced stimulation of both alpha and beta-adrenergic receptors, making it effective for both bronchodilation and vasoconstriction. Its dual action distinguishes it from other similar compounds that may primarily target one type of receptor.

Properties

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889337, DTXSID40947041
Record name (+/-)-2-Ephedrinium hydrochloride
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Record name (+)-Ephedrine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-71-4, 24221-86-1
Record name DL-Ephedrine hydrochloride
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Record name (+)-Ephedrine hydrochloride
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Record name Racephedrine hydrochloride [USAN]
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Record name D-Ephedrine hydrochloride
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Record name Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-rel-
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Record name Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-
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Record name (+/-)-2-Ephedrinium hydrochloride
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Record name (+)-Ephedrine hydrochloride
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Record name (R*,S*)-(±)-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride
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Record name 2-methylamino-1-phenylpropan-2-ol hydrochloride
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Record name RACEPHEDRINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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